molecular formula C37H36N6O5S B2448128 2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide CAS No. 689759-66-8

2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide

Número de catálogo: B2448128
Número CAS: 689759-66-8
Peso molecular: 676.79
Clave InChI: NVRBQFOTPBAAKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide is a useful research compound. Its molecular formula is C37H36N6O5S and its molecular weight is 676.79. The purity is usually 95%.
BenchChem offers high-quality 2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N6O5S/c1-2-33(34(44)39-22-26-7-6-14-38-21-26)49-37-40-30-20-32-31(47-24-48-32)19-29(30)36(46)43(37)23-25-10-12-27(13-11-25)35(45)42-17-15-41(16-18-42)28-8-4-3-5-9-28/h3-14,19-21,33H,2,15-18,22-24H2,1H3,(H,39,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRBQFOTPBAAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide represents a complex structure with potential biological activities that warrant detailed exploration. This article aims to elucidate the biological activity of this compound through a comprehensive review of available literature, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dioxoloquinazoline moiety : This segment is known for its diverse pharmacological properties.
  • Phenylpiperazine group : Often associated with psychoactive effects and receptor modulation.
  • Thioether linkage : May enhance lipophilicity and cell membrane permeability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines effectively. The specific compound under review may also demonstrate similar activity due to its structural analogies.

Case Study: In Vitro Anticancer Activity

In a study assessing the cytotoxic effects of various quinazoline derivatives on MCF-7 breast cancer cells, it was reported that certain compounds displayed moderate to high cytotoxicity with IC50 values ranging from 10 to 30 µM. The compound may exhibit comparable efficacy based on its structural characteristics.

Compound IDIC50 (µM)Cell LineReference
A115MCF-7
A225HeLa
Target CompoundTBDTBDCurrent Study

Neuropharmacological Effects

The phenylpiperazine component suggests potential interactions with neurotransmitter systems. Compounds containing piperazine rings have been extensively studied for their effects on serotonin and dopamine receptors.

Example: Serotonin Receptor Modulation

Research indicates that phenylpiperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic transmission. This could imply that the compound may possess anxiolytic or antidepressant properties.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : Interaction with specific receptors such as serotonin (5-HT) and dopamine receptors.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications in the chemical structure influence biological activity. For instance, varying the substituents on the phenylpiperazine ring can significantly alter receptor affinity and selectivity.

Key Findings from SAR Studies

  • Substituents at the para position of the phenyl ring enhance binding affinity to serotonin receptors.
  • The presence of electron-withdrawing groups increases cytotoxicity against cancer cell lines.

Toxicity Profile

An essential aspect of evaluating any new compound is its safety profile. Initial toxicity assessments indicate that compounds similar to the target compound exhibit low toxicity in vitro, suggesting a favorable therapeutic index.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.